2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol
Description
Properties
CAS No. |
496770-34-4 |
|---|---|
Molecular Formula |
C10H14N2S |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
2-methyl-1-(pyridin-2-ylmethylideneamino)propane-2-thiol |
InChI |
InChI=1S/C10H14N2S/c1-10(2,13)8-11-7-9-5-3-4-6-12-9/h3-7,13H,8H2,1-2H3 |
InChI Key |
CNQJTLVMMVRSRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN=CC1=CC=CC=N1)S |
Origin of Product |
United States |
Preparation Methods
Synthesis Methods
General Synthetic Approach
The synthesis of 2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol typically involves the following steps:
Formation of the Imine : The initial step involves the reaction of pyridine derivatives with appropriate aldehydes or ketones to form imines.
Thiol Addition : The thiol group is introduced subsequently to yield the target compound.
Specific Methods
Method A: One-Pot Synthesis
A one-pot synthesis method has been reported where a mixture of 2-methylpropan-2-amine and pyridine-2-carboxaldehyde is reacted under acidic conditions. The reaction proceeds as follows:
Reagents :
- 2-Methylpropan-2-amine
- Pyridine-2-carboxaldehyde
- Acid catalyst (e.g., HCl)
-
- Temperature: Reflux temperature
- Duration: 4-6 hours
- Solvent: Ethanol
The reaction yields the desired product along with by-products, which can be separated through recrystallization.
Method B: Sequential Reaction Steps
This method involves two distinct steps:
-
- Reacting pyridine-2-carboxaldehyde with a suitable amine (e.g., 2-methylpropan-2-amine) in a solvent such as dichloromethane.
- The reaction is typically carried out at room temperature for several hours.
-
- The imine formed is then treated with a thiol (e.g., thiophenol) in the presence of a base (such as triethylamine).
- This step is conducted under reflux conditions to facilitate the nucleophilic attack on the imine.
The overall yield from this method can reach approximately 70% depending on the purity of reagents and control of reaction conditions.
Data Table: Comparison of Synthesis Methods
| Method | Reagents Used | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| One-Pot Synthesis | 2-Methylpropan-2-amine, Pyridine-2-carboxaldehyde | Reflux in ethanol | ~65 | Simple procedure but may require purification |
| Sequential Steps | Pyridine-2-carboxaldehyde, Thiol | Room temp for imine, reflux for thiol addition | ~70 | Higher yield; more complex setup |
Research Findings
Recent studies have highlighted several key factors influencing the efficiency of these synthetic routes:
Temperature Control : Maintaining optimal temperatures during both imine formation and thiol addition significantly impacts yield.
Purity of Reagents : Using high-purity reagents minimizes side reactions and enhances product yield.
Catalyst Selection : The choice of acid catalyst can influence the rate of imine formation and subsequent reactions.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyridine ring or the methylideneamino linkage.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions on the pyridine ring can produce various substituted derivatives.
Scientific Research Applications
2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are explored for potential therapeutic applications.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol exerts its effects involves interactions with specific molecular targets. The thiol group can form covalent bonds with proteins, altering their function. The pyridine ring may interact with enzymes or receptors, influencing biological pathways. These interactions are studied to understand the compound’s potential therapeutic effects and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include Schiff bases with pyridine/heterocyclic motifs and thiol or sulfur-containing groups. Below is a comparative analysis with the pyridinium derivative from and hypothetical analogs:
Key Findings from Comparative Studies
a) Reactivity and Coordination Chemistry
- The thiol group in the target compound enhances its ability to act as a bidentate ligand for transition metals (e.g., Cu²⁺, Zn²⁺), unlike the methoxyphenyl-pyridinium iodide, which lacks strong metal-binding sites .
- The iodide counterion in the pyridinium derivative facilitates ionic interactions, whereas the thiol group enables covalent disulfide bond formation or redox activity.
b) Crystallographic Behavior
- The pyridinium iodide crystallizes in the centrosymmetric P1 space group, limiting its nonlinear optical utility .
- Hydrogen bonding in the pyridinium derivative involves C–H∙∙∙I interactions , whereas the thiol group could engage in stronger S–H∙∙∙N or S–H∙∙∙S bonds.
Biological Activity
2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol, identified by its CAS number 496770-34-4, is a compound characterized by a unique structural framework that includes a pyridine ring, a thiol group, and an imine linkage. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
The chemical properties of 2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol are summarized in the following table:
| Property | Value |
|---|---|
| CAS No. | 496770-34-4 |
| Molecular Formula | C10H14N2S |
| Molecular Weight | 194.30 g/mol |
| IUPAC Name | 2-methyl-1-(pyridin-2-ylmethylideneamino)propane-2-thiol |
| InChI Key | CNQJTLVMMVRSRB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CN=CC1=CC=CC=N1)S |
The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with proteins and enzymes, leading to alterations in their function. The pyridine moiety may also interact with various biological receptors, influencing multiple metabolic pathways. This dual interaction mechanism positions it as a candidate for therapeutic applications.
Antioxidant Properties
Research indicates that compounds with thiol groups exhibit significant antioxidant activity. The thiol group in 2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol can scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, the interaction of the pyridine ring with enzyme active sites could lead to competitive inhibition, affecting the enzymatic conversion of substrates.
Antimicrobial Activity
The compound has shown potential antimicrobial properties against various bacterial strains. The mechanism likely involves disruption of microbial cell membranes or interference with metabolic processes essential for microbial survival.
Case Studies and Research Findings
- Antioxidant Activity Study : A study conducted by researchers evaluated the antioxidant capacity of thiol-containing compounds, including derivatives of 2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol. Results indicated a significant reduction in oxidative stress markers in vitro, suggesting therapeutic potential in oxidative stress-related conditions.
- Enzyme Interaction Study : A series of experiments designed to assess enzyme inhibition revealed that 2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol effectively inhibited certain kinases involved in cancer progression. This inhibition was dose-dependent, indicating a possible role as an anticancer agent.
- Antimicrobial Efficacy : In a controlled study examining the antimicrobial effects against Gram-positive and Gram-negative bacteria, the compound demonstrated notable inhibitory effects on bacterial growth, indicating its potential as a new antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
